

An In-depth Technical Guide to 1-(4-Methoxy-2-methylphenyl)piperazine (MMPP)

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Compound of Interest

Compound Name: 2-Chloro-6-iodopyridin-3-ol

Cat. No.: B064506

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Disclaimer: The CAS number 185220-68-2 provided in the topic query corresponds to the chemical compound 2-Chloro-3-hydroxy-6-iodopyridine. This guide focuses on 1-(4-Methoxy-2-methylphenyl)piperazine (MMPP), a compound extensively studied for its nootropic properties and associated with the CAS number 38212-30-5 for its parent compound, 1-(4-methoxyphenyl)piperazine. This decision is based on the prevalence of scientific literature available for MMPP in the context of drug development and neuroscience research.

Introduction

1-(4-Methoxy-2-methylphenyl)piperazine, commonly referred to as MMPP, is a phenylpiperazine derivative that has garnered significant interest within the scientific community for its potential as a nootropic agent. Nootropics, also known as "smart drugs," are compounds that may enhance cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. Research suggests that MMPP exerts its effects through the modulation of key neurotransmitter systems in the brain, including the cholinergic, glutamatergic (specifically NMDA receptors), and serotonergic (specifically 5-HT_{1A} receptors) pathways. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and experimental protocols related to MMPP for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

MMPP is a crystalline solid at room temperature, with a pale yellow to amber color. Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |
|------------------------------|--|-----------|
| Molecular Formula | C ₁₂ H ₁₈ N ₂ O | [1] |
| Molar Mass | 206.28 g/mol | |
| Melting Point | 42-47 °C | [1] |
| Boiling Point | Not specified | |
| Solubility | Soluble in water, methanol, and toluene. | [1] |
| Appearance | Pale yellow to yellow solid | |
| CAS Number (Parent Compound) | 38212-30-5 (for 1-(4-methoxyphenyl)piperazine) | [1] |

Synthesis of 1-(4-Methoxy-2-methylphenyl)piperazine

Several synthetic routes for phenylpiperazine derivatives have been described in the literature. A common approach involves the reaction of an appropriately substituted aniline with a piperazine precursor. Below is a generalized experimental protocol for the synthesis of a related compound, 1-(4-methoxyphenyl)piperazine, which can be adapted for MMPP by using 4-methoxy-2-methylaniline as the starting material.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperazine

This protocol describes a one-pot synthesis method starting from diethanolamine.

Materials:

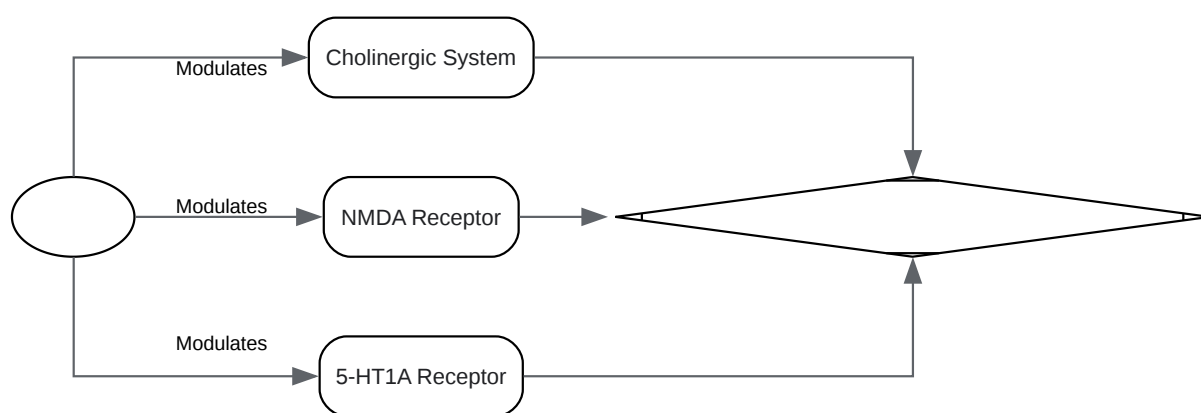
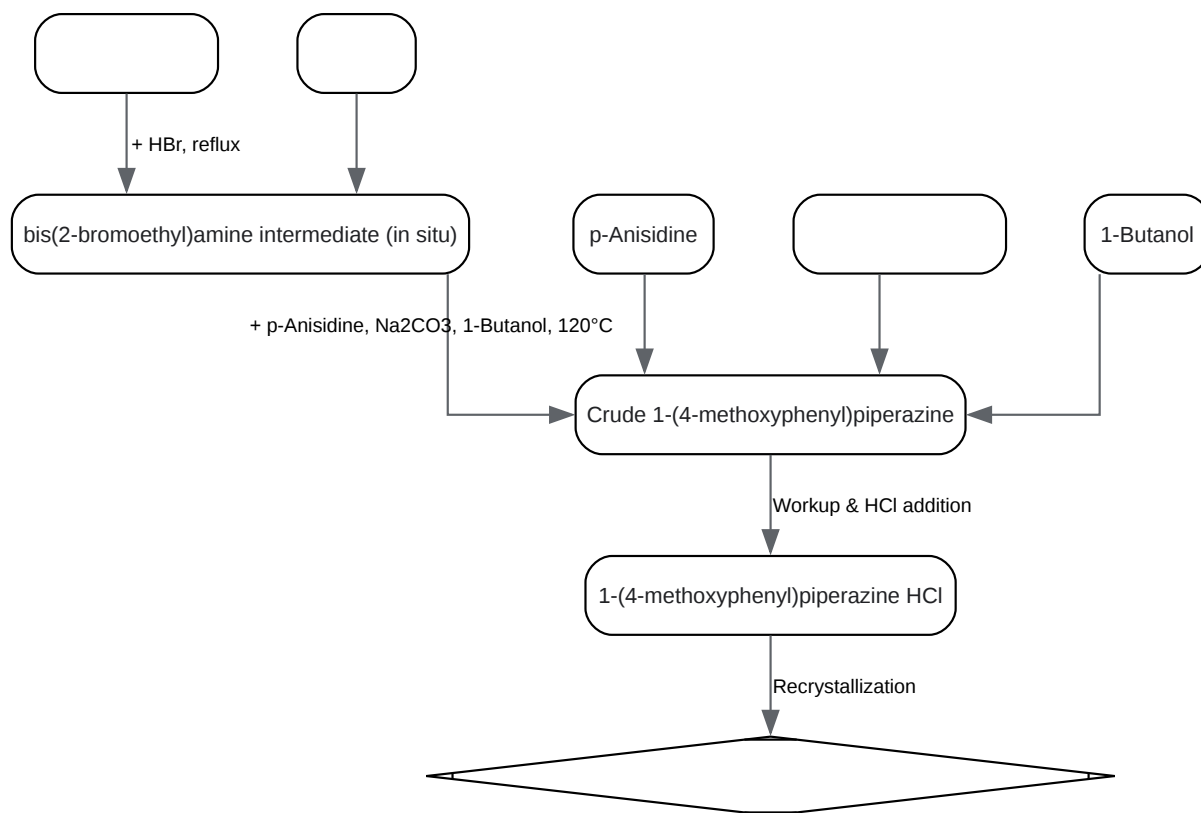
- Diethanolamine
- Hydrobromic acid (HBr)
- p-Anisidine (4-methoxyaniline)

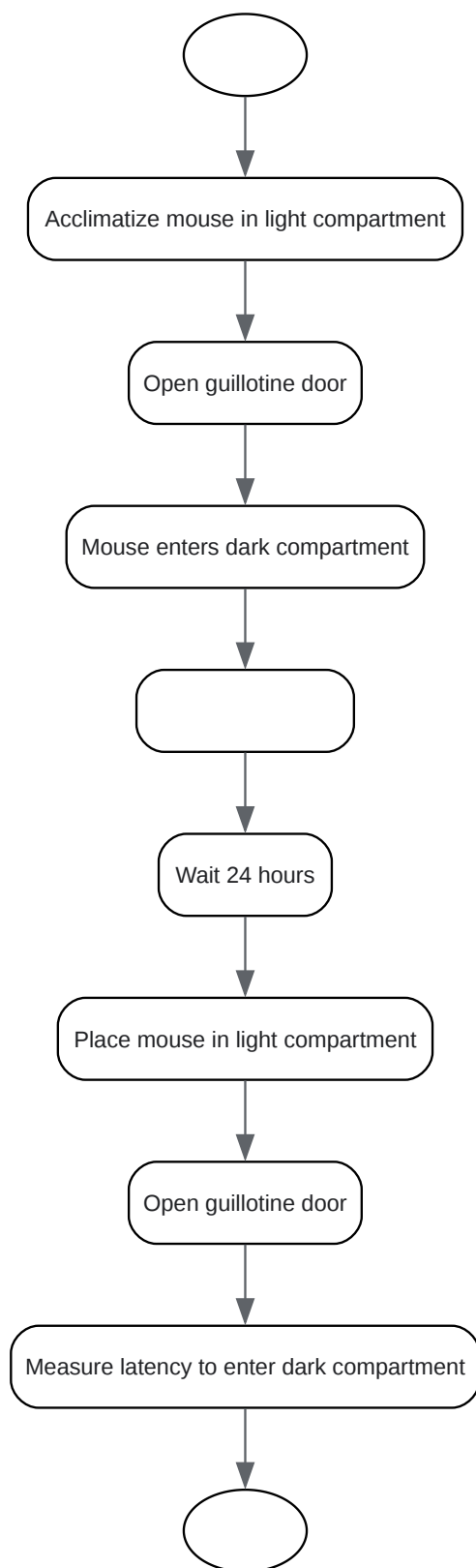
- Sodium carbonate (Na_2CO_3)
- 1-Butanol
- Concentrated Hydrochloric acid (HCl)
- Ethanol
- Dry Nitrogen (N_2) gas

Procedure:

- To 0.26 mol of diethanolamine in a flask, slowly add 360 ml of HBr (0.5 mol) over one hour.
- Stir and reflux the reaction mixture for 12 hours.
- Distill off the excess HBr.
- In the same flask, under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 80 ml of 1-butanol.
- Heat the mixture at 120°C for 5 hours.
- Add another portion of sodium carbonate (0.13 mol) and continue to heat for an additional 24 hours.[\[2\]](#)
- After cooling to room temperature, wash the suspension twice with 100 ml of water.
- Adjust the pH to 12 by adding sodium hydroxide, then wash with a saturated salt solution.
- Adjust the pH of the combined organic layers to 5 with the addition of concentrated HCl.
- Distill off the water and 1-butanol to obtain the HCl salt.
- Recrystallize the HCl salt from ethanol.
- Dry the final product under vacuum at 100°C to a constant weight.[\[2\]](#)

Synthesis Workflow





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References

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